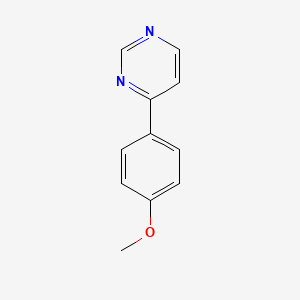

4-(4-Methoxyphenyl)pyrimidine

描述

General Significance of Pyrimidine (B1678525) Scaffolds in Medicinal Chemistry

The pyrimidine nucleus, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, holds a privileged position in the field of medicinal chemistry. researchgate.netnih.gov Its fundamental importance stems from its presence in the natural world as the core structure of the nucleobases cytosine, thymine, and uracil, which are integral components of nucleic acids (DNA and RNA). researchgate.netnih.govignited.in This biological prevalence has made the pyrimidine scaffold a source of inspiration for chemists, leading to the development of a vast number of synthetic derivatives with a wide array of therapeutic applications. researchgate.netgsconlinepress.com

The versatility of the pyrimidine ring is evident in its incorporation into various essential biomolecules, including vitamins such as thiamine (B1217682) (vitamin B1) and riboflavin. researchgate.netgsconlinepress.com Over the past few decades, researchers have extensively explored pyrimidine derivatives, leading to their development as potent therapeutic agents. gsconlinepress.com The physicochemical properties of the pyrimidine scaffold make it a popular choice for targeting a broad spectrum of biological entities, resulting in diverse pharmacological activities. gsconlinepress.commdpi.com These activities include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, antioxidant, and cardiovascular effects. nih.govignited.ingsconlinepress.commdpi.com The structural similarity of many pyrimidine-based compounds to endogenous molecules allows them to act as antagonists or inhibitors in various biological pathways, a principle famously applied in antimetabolite cancer therapy with drugs like 5-fluorouracil. researchgate.net The continuous interest in this scaffold by organic and medicinal chemists underscores its broad and enduring significance in drug discovery and development. mdpi.com

Overview of the 4-(4-Methoxyphenyl)pyrimidine Scaffold in Academic Inquiry

Within the broad family of pyrimidine-based compounds, the this compound scaffold has emerged as a significant building block in academic and pharmaceutical research. This specific structural motif serves as a versatile precursor for the synthesis of more complex molecules with diverse biological activities. Its utility is demonstrated across various research contexts, from kinase inhibition to the development of novel materials.

Research has shown that derivatives incorporating the this compound core are investigated for their potential as antiproliferative agents. For instance, studies have focused on synthesizing derivatives that act as dual inhibitors of key cellular signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer progression. bohrium.com One study reported a novel 4-methoxyphenyl (B3050149) pyrimidine derivative with significant inhibitory activity against both EGFR and VEGFR-2, demonstrating potent antiproliferative effects across several cancer cell lines. bohrium.com Another research effort described a 4-methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine derivative that showed dual inhibitory activity against Aurora Kinase A and EGFR, both implicated in tumor growth. nih.gov

The scaffold is also a key component in the synthesis of compounds targeting other cellular functions. A derivative of this compound was reported to inhibit PI3K and AKT enzymes, leading to cell cycle arrest and apoptosis in leukemia cells. ekb.eg Furthermore, the scaffold has been used to create novel bone anabolic agents that promote osteogenesis by activating the BMP2/SMAD1 signaling pathway. nih.gov

The synthesis of various this compound derivatives is a common theme in the literature. Researchers have developed methods to produce these compounds, often starting from chalcones or other readily available materials. nih.govresearchgate.net These synthetic routes allow for the introduction of various functional groups onto the pyrimidine ring, enabling the exploration of structure-activity relationships (SAR). For example, different substituents have been added to the pyrimidine core to create libraries of compounds for screening against different biological targets. nih.govnih.govresearchgate.net

Below are tables detailing some of the synthesized derivatives and their reported biological activities, illustrating the scaffold's role in medicinal chemistry research.

Table 1: Examples of Synthesized this compound Derivatives

| Compound Name | Starting Material/Precursor | Synthetic Goal | Reference |

|---|---|---|---|

| 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol | (2E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and thiourea (B124793) | Synthesis of novel pyrimidine derivatives | nih.govresearchgate.net |

| 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine | 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol and methyl iodide | Intermediate for nucleophilic substitution | nih.govresearchgate.net |

| 1-(4-(1H-Indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine | 6-(1H-Indol-3-yl)-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione and hydrazine (B178648) hydrate (B1144303) | Precursor for pyrazolo pyrimidine derivatives | researchgate.nethilarispublisher.com |

| 4-(4-Methoxyphenyl)imidazo[1,5-a]pyrimidine-8-carboxamide | 3-Dimethylamino-4'-methoxyacrylophenone and 4-amino-5-imidazolecarboxamide hydrochloride | Synthesis of fused pyrimidine systems | prepchem.com |

| 4-Amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | s-Benzylthiuronium chloride and 2-(4-methoxybenzylidene)malononitrile | Precursor for fused pyrimidine derivatives | eurjchem.com |

Table 2: Investigated Biological Activities of this compound Derivatives

| Derivative Class | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| Pyrazole (B372694) and Pyrimidine derivatives | Dual EGFR/VEGFR-2 Inhibition | Compound 12 showed IC50 values of 0.071 µM (EGFR) and 0.098 µM (VEGFR-2). | bohrium.com |

| Pyrrolo[2,3-d]pyrimidine derivatives | Dual Aurora Kinase A/EGFR Inhibition | Compound 6 demonstrated single-digit micromolar inhibition of both kinases. | nih.gov |

| Pyrimidine-5-carbonitrile derivative | PI3K/AKT Inhibition | A derivative showed strong inhibition with an IC50 of 2.62 µM in K562 leukemia cells. | ekb.eg |

| N-acyl pyrimidine derivatives | Bone Anabolism (Osteogenesis) | Compound 18a was identified as the most efficacious agent at 1 pM in vitro. | nih.gov |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-Fluorouracil |

| Cytosine |

| Thymine |

| Uracil |

| Thiamine |

| Riboflavin |

| 4-(4-Methoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |

| 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol |

| (2E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one |

| Thiourea |

| 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine |

| Methyl iodide |

| 1-(4-(1H-Indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine |

| 6-(1H-Indol-3-yl)-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione |

| Hydrazine hydrate |

| 4-(4-Methoxyphenyl)imidazo[1,5-a]pyrimidine-8-carboxamide |

| 3-Dimethylamino-4'-methoxyacrylophenone |

| 4-Amino-5-imidazolecarboxamide hydrochloride |

| 4-Amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile |

| s-Benzylthiuronium chloride |

| 2-(4-Methoxybenzylidene)malononitrile |

| 4-(4-Methoxyphenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-amine |

| Guanidine hydrochloride |

Structure

3D Structure

属性

分子式 |

C11H10N2O |

|---|---|

分子量 |

186.21 g/mol |

IUPAC 名称 |

4-(4-methoxyphenyl)pyrimidine |

InChI |

InChI=1S/C11H10N2O/c1-14-10-4-2-9(3-5-10)11-6-7-12-8-13-11/h2-8H,1H3 |

InChI 键 |

ZNAYEYLTNPJXOZ-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C2=NC=NC=C2 |

产品来源 |

United States |

Synthetic Methodologies for 4 4 Methoxyphenyl Pyrimidine and Its Derivatives

Conventional Cyclocondensation Reactions

Cyclocondensation reactions represent a fundamental and widely employed strategy for the construction of the pyrimidine (B1678525) ring. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related nitrogen-containing species.

A common approach involves the reaction of (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with thiourea (B124793) in the presence of a catalytic amount of acetic acid in 1,4-dioxane. This reaction is refluxed for an extended period, leading to the formation of 4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol. nih.govresearchgate.net The resulting pyrimidine-2-thiol (B7767146) can then undergo further modifications. For instance, methylation of the thiol group with methyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) yields 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine. nih.govresearchgate.net

Another example of cyclocondensation is the reaction of 3-dimethylamino-4'-methoxyacrylophenone with 4-amino-5-imidazolecarboxamide hydrochloride in glacial acetic acid. Heating this mixture at reflux for 24 hours results in the formation of 4-(4-methoxyphenyl)imidazo[1,5-a]pyrimidine-8-carboxamide. prepchem.com

The Biginelli reaction and its variations, which are classical multicomponent reactions, also fall under the umbrella of cyclocondensation and are used to synthesize dihydropyrimidinones and related structures, which can be precursors to fully aromatic pyrimidines. researchgate.net

Multi-Component Reactions and One-Pot Synthesis Strategies

Multi-component reactions (MCRs) and one-pot syntheses have gained prominence in the synthesis of complex molecules like 4-(4-methoxyphenyl)pyrimidine and its derivatives due to their efficiency, atom economy, and operational simplicity. mdpi.comresearchgate.net These strategies allow for the formation of the pyrimidine core and the introduction of various substituents in a single synthetic operation.

One such approach involves a three-component cyclocondensation. For example, the reaction of an aldehyde, a 1,3-dicarbonyl compound, and urea (B33335) or thiourea can be catalyzed by various catalysts, including nanoparticles, to produce pyrimidine derivatives. nih.gov Another three-component reaction for the synthesis of triazolo[1,5-a]pyrimidine scaffolds utilizes 3-aminotriazole, various aldehydes, and a ketene (B1206846) N,S-acetal. nih.gov

A four-component reaction has been reported for the synthesis of 2,4,6-triarylpyrimidines, involving the annulation of aryl methyl ketones, benzaldehydes, aromatic nitriles, and hydroxylamine (B1172632) under microwave irradiation in solvent-free conditions. mdpi.com Furthermore, an iridium-catalyzed four-component synthesis of pyrimidines from amidines and up to three different alcohols has been developed. mdpi.com A pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate, catalyzed by triflic acid, also leads to the formation of pyrimidines. mdpi.com

An ultrasound-assisted four-component synthesis has been developed for 7-azolylamino-4,5,6,7-tetrahydroazolo[1,5-a]pyrimidines, showcasing the use of alternative energy sources to promote these reactions. beilstein-journals.org For instance, the reaction of 5-aminopyrazole-4-carbonitrile, 4-methoxybenzaldehyde, and pyruvic acid under heating in acetic acid can yield 3-cyano-7-(4-methoxyphenyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. beilstein-journals.org

Derivatization Strategies at Specific Ring Positions

The functionalization of the pre-formed pyrimidine ring is a crucial strategy for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. Modifications can be introduced at various positions of the pyrimidine ring. nih.gov

Substituent Modifications at C2, C4, C5, and C6 Positions

The electron-deficient nature of the pyrimidine ring at the C2, C4, and C6 positions makes them susceptible to nucleophilic substitution, while the C5 position is more amenable to electrophilic substitution. wikipedia.org

C2-Position: The 2-position of the pyrimidine ring is a common site for modification. For example, a 2-thiol group can be introduced via cyclocondensation with thiourea. nih.govresearchgate.net This thiol can be methylated to form a methylsulfanyl group, which is a good leaving group for subsequent nucleophilic substitution reactions. nih.govresearchgate.net For instance, reacting 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine with N-phenylpiperazine or N-methylpiperazine in the presence of potassium hydroxide (B78521) leads to the corresponding 2-(piperazin-1-yl)pyrimidine derivatives. nih.gov Similarly, a 2-hydrazinyl group can be introduced by reacting the 2-methylsulfanyl derivative with hydrazine (B178648) hydrate (B1144303). researchgate.net This hydrazinyl group can then be condensed with aldehydes to form Schiff bases or acylated to produce hydrazides. researchgate.net

C4 and C6-Positions: The C4 and C6 positions are also key sites for introducing diversity. In the synthesis of 4-arylpyrimidines, a common strategy involves the Suzuki-Miyaura cross-coupling of a 4-chloropyrimidine (B154816) derivative with an arylboronic acid. organic-chemistry.orgresearchgate.net For instance, this compound can be synthesized via the Suzuki-Miyaura cross-coupling of 4-chloro-6-(4-methoxyphenyl)pyrimidine (B3367309) with a suitable boronic acid, followed by hydrodechlorination. researchgate.net

C5-Position: The C5 position, being less electron-deficient, can undergo electrophilic substitution reactions such as halogenation. wikipedia.org For example, iodination at the C5 position of 2,4-dimethoxy-6-aroylpyrimidines can be achieved using N-iodosuccinimide in trifluoroacetic acid and trifluoroacetic anhydride (B1165640). scispace.com The introduction of an aryl group at the C5 position can be accomplished through palladium-catalyzed Stille cross-coupling reactions. researchgate.net

The following table summarizes some examples of substituent modifications:

| Starting Material | Reagent(s) | Position(s) Modified | Product | Reference(s) |

| 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol | Methyl iodide, K₂CO₃ | C2 | 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine | nih.govresearchgate.net |

| 4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine | N-Phenylpiperazine, KOH | C2 | 4-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine | nih.gov |

| 4,6-Dichloropyrimidine | Arylboronic acid, Pd catalyst | C4 | 4-Aryl-6-chloropyrimidine | researchgate.net |

| 2,4-Dimethoxy-6-aroylpyrimidine | N-Iodosuccinimide, TFA, TFAA | C5 | 2,4-Dimethoxy-5-iodo-6-aroylpyrimidine | scispace.com |

Incorporation of Diverse Heterocyclic Moieties

Fusing or linking other heterocyclic rings to the this compound core is a common strategy to create novel chemical entities with potentially enhanced biological activities. niscpr.res.inniscair.res.in

One method involves the intramolecular cyclization of a pyrimidine derivative bearing a suitable reactive chain. For example, (4,6-dimethyl-pyrimidin-2-yl-amino)-acetic acid hydrazide can be treated with N-aryl/alkyl isothiocyanates, followed by intramolecular cyclization to afford pyrimidine-linked oxadiazoles, thiadiazoles, and triazoles. niscpr.res.inniscair.res.in

Another approach is the synthesis of fused systems. For instance, reacting 6-(1H-Indol-3-yl)-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione with hydrazine hydrate yields 1-(4-(1H-indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine, which serves as a precursor for the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net The condensation of this precursor with different reagents leads to the formation of fused heterocyclic systems. researchgate.net

The synthesis of pyrido[2,3-d]pyrimidines, which are bioisosteres of purines and pyrimidines, is another important area. researchgate.net These can be synthesized through cyclocondensation reactions, for example, by reacting a substituted pyridine (B92270) with guanidine, thiourea, or urea. researchgate.net

Transition-Metal-Catalyzed Synthetic Approaches

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.com These methods are extensively used for the synthesis and derivatization of this compound.

The Suzuki-Miyaura cross-coupling reaction is a prominent example, frequently used to introduce aryl or heteroaryl groups at the C4 and C6 positions of the pyrimidine ring. organic-chemistry.orgresearchgate.net This reaction typically involves the coupling of a halopyrimidine (e.g., a chloropyrimidine) with a boronic acid in the presence of a palladium catalyst. researchgate.net

Copper-catalyzed reactions have also been employed. For instance, a copper-catalyzed cyclization of ketones with nitriles provides a route to diversely functionalized pyrimidines. organic-chemistry.org Another copper-catalyzed method involves the [3+3] annulation of amidines with saturated ketones, mediated by 4-HO-TEMPO, to produce pyrimidines through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org

An electrochemical reductive cross-coupling reaction has been developed for the synthesis of 4-amino-6-arylpyrimidines. This process uses a sacrificial iron anode with a nickel(II) catalyst to couple 4-amino-6-chloropyrimidines with functionalized aryl halides. nih.gov

The following table provides a summary of some transition-metal-catalyzed reactions:

| Reaction Type | Catalyst | Reactants | Product | Reference(s) |

| Suzuki-Miyaura Coupling | Palladium catalyst | 4,6-Dichloropyrimidine, Arylboronic acid | 4-Aryl-6-chloropyrimidine | researchgate.net |

| Cyclization | Copper catalyst | Ketones, Nitriles | Substituted pyrimidines | organic-chemistry.org |

| Annulation | Copper catalyst, 4-HO-TEMPO | Amidines, Saturated ketones | Substituted pyrimidines | organic-chemistry.org |

| Electrochemical Cross-Coupling | Nickel(II) catalyst, Iron anode | 4-Amino-6-chloropyrimidine, Aryl halide | 4-Amino-6-arylpyrimidine | nih.gov |

Reagent-Specific Synthetic Protocols

Specific reagents and reaction conditions can drive the synthesis of this compound and its derivatives towards desired outcomes.

For example, the use of β-cyclodextrin as a recyclable and non-toxic catalyst in aqueous media has been reported for the synthesis of pyrimidine derivatives from various substituted phenyl and heterocyclic aldehydes. mdpi.com Ultrasound irradiation has also been employed to promote the cyclocondensation of β-keto esters and amidines to form 4-pyrimidinols, which can be further converted to 4-arylpyrimidines via tosylation and Suzuki-Miyaura cross-coupling. organic-chemistry.orgresearchgate.net

The choice of base and solvent can also be critical. For instance, in the synthesis of 4-(4-methoxyphenyl)-2-(piperazin-1-yl)pyrimidines, potassium hydroxide is used as a catalyst in dry ethanol. nih.gov In the methylation of a pyrimidine-2-thiol, potassium carbonate is the base of choice in DMF. nih.govresearchgate.net

Furthermore, specific reagents are used for particular transformations. For example, phosphorus oxychloride is used to convert barbituric acid derivatives to chloropyrimidines, which are versatile intermediates for further functionalization. wikipedia.org N-Iodosuccinimide in a mixture of trifluoroacetic acid and trifluoroacetic anhydride is a specific reagent system for the iodination of the C5 position of certain pyrimidine derivatives. scispace.com

Preclinical Biological Activities and Mechanistic Insights

Anticancer Activities

Derivatives of the 4-(4-Methoxyphenyl)pyrimidine scaffold have emerged as a promising class of compounds in oncology research. Preclinical evidence demonstrates their ability to inhibit the growth of cancer cells and to interact with specific molecular targets that are crucial for tumor development and survival.

The anti-proliferative effects of this compound derivatives have been documented across a range of human cancer cell lines. In one study, a novel series of 4-methoxyphenyl (B3050149) pyrimidine (B1678525) derivatives was designed and synthesized, leading to the identification of a particularly potent compound, referred to as compound 12. nih.gov This compound exhibited strong cytotoxic effects against five different human cancer cell lines: hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), triple-negative breast adenocarcinoma (MDA-231), colon carcinoma (HCT-116), and colon adenocarcinoma (Caco-2). nih.gov The efficacy of this compound is highlighted by its half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the drug required to inhibit the growth of 50% of the cancer cells. The IC50 values for compound 12 were 3.74 µM for HepG-2, 7.81 µM for MCF-7, 4.85 µM for MDA-231, 2.96 µM for HCT-116, and 9.27 µM for Caco-2. nih.gov

Similarly, another study focused on a new series of 3,4,5-trimethoxyphenyl thiazole pyrimidines. nih.gov Within this series, compounds featuring a substituted piperazine group demonstrated the most significant antiproliferative activity. nih.gov Specifically, one compound, designated 4b, showed notable cytostatic activity in the National Cancer Institute's 60-cell line screen (NCI-60), achieving a growth inhibition value of 86.28% against the HOP-92 non-small cell lung cancer cell line at a 10 µM concentration. nih.govmdpi.com

Inhibition of Cancer Cell Proliferation by this compound Derivatives

| Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) |

|---|---|---|---|

| Compound 12 | HCT-116 | Colon Carcinoma | 2.96 |

| Compound 12 | HepG-2 | Hepatocellular Carcinoma | 3.74 |

| Compound 12 | MDA-231 | Triple-Negative Breast Adenocarcinoma | 4.85 |

| Compound 12 | MCF-7 | Breast Adenocarcinoma | 7.81 |

| Compound 12 | Caco-2 | Colon Adenocarcinoma | 9.27 |

The anticancer effects of this compound derivatives are often rooted in their ability to inhibit specific enzymes, particularly protein kinases, that play a central role in cancer cell signaling. Dysregulation of these kinases can lead to uncontrolled cell growth, proliferation, and survival.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is frequently overexpressed or mutated in various cancers, making it a key therapeutic target. nih.gov Research has shown that this compound derivatives can act as potent EGFR inhibitors. A series of these derivatives was specifically designed to target both EGFR and VEGFR-2. nih.gov The most active compound from this series, compound 12, demonstrated a potent inhibitory effect on EGFR with an IC50 value of 0.071 µM. nih.gov This level of activity is comparable to that of Erlotinib, an established EGFR inhibitor, which has an IC50 of 0.063 µM. nih.gov In a separate study, a pyrimidine-5-carbonitrile derivative, compound 10b, also emerged as a powerful EGFR inhibitor with an IC50 value of 8.29 nM, compared to Erlotinib's 2.83 nM in the same assay. rsc.org

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and it is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. researchgate.net The receptor VEGFR-2 is the main mediator of these angiogenic signals. researchgate.net The pyrimidine scaffold is a common feature in many VEGFR-2 inhibitors. ekb.eg Derivatives of this compound have been successfully developed as dual inhibitors of both EGFR and VEGFR-2. nih.gov The standout compound 12 from this research showed significant inhibitory activity against VEGFR-2, with an IC50 of 0.098 µM. nih.gov This potency is notable when compared to Sorafenib, a known VEGFR-2 inhibitor, which had an IC50 of 0.041 µM in the same study. nih.gov

Inhibition of Oncogenic Kinases by Pyrimidine Derivatives

| Target Kinase | Compound | IC50 | Reference Compound | Reference IC50 |

|---|---|---|---|---|

| EGFR | Compound 12 | 0.071 µM | Erlotinib | 0.063 µM |

| VEGFR-2 | Compound 12 | 0.098 µM | Sorafenib | 0.041 µM |

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their overactivity is a hallmark of cancer. CDK4 and CDK6 specifically control the transition from the G1 to the S phase of the cell cycle. nih.gov The pyrimidine scaffold has been a foundation for developing selective CDK4/6 inhibitors. nih.gov For instance, a series of 4-(pyrazol-4-yl)-pyrimidines was optimized through structure-guided design to create selective inhibitors of CDK4/6. nih.gov X-ray crystallography of representative compounds bound to CDK6 helped establish key determinants for both potency and selectivity. nih.gov Another study identified a 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold as a potent inhibitor of both CDK4/cyclin D1 and CDK6/cyclin D1. nih.gov Further research on pyridopyrimidine derivatives also identified compounds with strong inhibitory activity against CDK4/cyclin D1. figshare.com

Aurora kinases are a family of serine/threonine kinases that are critical for mitotic progression. Aurora Kinase A (AURKA) is often overexpressed in various cancers and is linked to poor prognosis. nih.gov Pyrimidine-based derivatives have been successfully designed to inhibit AURKA. One study detailed the development of a novel class of 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivatives as AURKA inhibitors. nih.gov A lead compound from this series, compound 13, potently inhibited the proliferation of small-cell lung cancer cell lines that express high levels of MYC, with an IC50 of less than 200 nM. nih.gov The pyrimidine ring is a common scaffold found in numerous small molecules developed as AURK inhibitors, with several pyrimidine-containing compounds advancing into clinical trials. mdpi.com

Targeting of Specific Oncogenic Kinases and Enzymes

Other Kinase Targets

The pyrimidine nucleus is a recurring and important motif in the design of kinase inhibitors, often making key hydrogen bonds with the conserved hinge region of the kinase ATP-binding pocket researchgate.netsmolecule.com. Consequently, various derivatives of this compound have been designed and evaluated as inhibitors of several protein kinases implicated in disease.

Research into novel 4-methoxyphenyl pyrimidine derivatives has identified compounds with dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) unair.ac.id. Similarly, other 4-anilinopyrimidine derivatives have been found to selectively target members of the class III receptor tyrosine kinase family smolecule.com.

A broader screening of aminopyrimidine analogs, a structural class that includes derivatives of this compound, has identified inhibitory activity against a panel of kinases. These include Janus kinase 2 (JAK2), IκB kinase ε (IKKε), TANK-binding kinase 1 (TBK1), Unc-51 like kinase 1 (ULK1), and Aurora kinase B (AURKB) researchgate.netresearchgate.net. Furthermore, this structural class has shown potent inhibition of several understudied kinases with roles in neurodegeneration, such as:

Adaptor Associated Kinase 1 (AAK1)

BMP-2-inducible kinase (BMP2K)

DRAK serine/threonine kinases 1 and 2 (DRAK1-2)

Microtubule Affinity Regulating Kinases (MARK1-4) researchgate.netresearchgate.netresearchgate.net

Mixed Lineage Kinases (MLK1, MLK3)

NUAK family SNF1-like kinase 1 (NUAK1) researchgate.netresearchgate.net

These findings underscore the versatility of the substituted pyrimidine scaffold in targeting a wide range of kinases, although the specific inhibitory profile is highly dependent on the other substitutions on the pyrimidine ring.

Modulation of Microtubule Dynamics

Microtubules, dynamic polymers of α- and β-tubulin, are essential for multiple cellular processes, and molecules that interfere with their dynamics are known as microtubule targeting agents (MTAs) nih.gov. The 4-methoxyphenyl group, often as part of a larger trimethoxyphenyl (TMP) moiety, is a key pharmacophoric structure for binding to tubulin researchgate.net.

Studies on novel N1-methyl pyrazolo[4,3-d]pyrimidines, which incorporated a 4'-methoxyphenyl group, demonstrated that these compounds could inhibit tubulin polymerization nih.gov. The design of these molecules aimed to restrict bond rotation, thereby reducing the energetic cost of adopting the conformation necessary for binding to tubulin and inhibiting its polymerization nih.gov. The activity of these compounds was confirmed through their ability to inhibit the binding of [³H]colchicine to tubulin, indicating an interaction at the colchicine-binding site nih.gov.

In a separate study, a series of new 3,4,5-trimethoxyphenyl thiazole pyrimidines were synthesized as potential antiproliferative agents. One such compound, N-(6-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, incorporates the this compound motif and was designed to act as a tubulin inhibitor researchgate.net. These examples highlight that the this compound structure is a component of more complex molecules designed to modulate microtubule dynamics.

Mechanisms Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1), which efflux drugs from cancer cells nih.govaip.org. Tyrosine kinase inhibitors (TKIs) have been reported to interact with these transporters, and in some cases, can help overcome MDR aip.org.

Derivatives of this compound have been investigated for their potential to overcome MDR. Specifically, pyrazolo[3,4-d]pyrimidine-based TKIs have been shown to reverse P-gp-mediated resistance to conventional chemotherapeutic drugs such as doxorubicin (B1662922) and paclitaxel aip.org. These compounds were found to directly interact with P-gp and inhibit its ATPase activity, which is essential for its drug efflux function aip.org.

Furthermore, research on 2-thiopyrimidine/chalcone hybrids, which incorporated a 4-[4-(2-Chloroethoxy)phenyl]-6-(4-methoxyphenyl)pyrimidine-2-thiol scaffold, also pointed towards a role in circumventing MDR. Certain halogenated derivatives in this series demonstrated good potency against P-gp mediated MDR in adriamycin-resistant (ADR) cancer cell lines. These findings suggest that the this compound core can be a valuable structural component in the design of agents capable of overcoming multidrug resistance in cancer cells.

Antimicrobial Properties

Derivatives of this compound have demonstrated notable antimicrobial properties, with studies exploring their activity against a range of bacterial and fungal pathogens.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of pyrimidine derivatives nih.gov. A series of novel pyrimidine and pyrimidopyrimidine analogs derived from 6-Amino-4-(4-methoxyphenyl)−2-oxo-1,2-dihydropyrimidine-5-carbonitrile were synthesized and evaluated for their antimicrobial activity. Several of these compounds exhibited excellent activity against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and the Gram-negative bacterium (Escherichia coli) when compared with the reference drug ampicillin.

More specifically, a study focused on 2-thiol-substituted this compound derivatives reported promising antibacterial potential against Escherichia coli. The compounds investigated were 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol, 4-(4-aminophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol, and 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol nih.gov. In silico analysis predicted these derivatives to be effective antibacterial agents nih.gov.

| Compound Name | Predicted Antibacterial Target | Organism |

| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol | Dihydrofolate reductase (DHFR) | Escherichia coli |

| 4-(4-aminophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | Dihydrofolate reductase (DHFR) | Escherichia coli |

| 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | Dihydrofolate reductase (DHFR) | Escherichia coli |

Antifungal Activity

The this compound scaffold is also present in molecules with significant antifungal properties. Pyrimidine derivatives are known to be effective fungicides in agricultural applications. Studies on compounds synthesized from 6-Amino-4-(4-methoxyphenyl)−2-oxo-1,2-dihydropyrimidine-5-carbonitrile showed that several derivatives possess strong antifungal activity against Candida albicans and Aspergillus flavus, comparable to the standard drug clotrimazole. This indicates that the core structure is a viable starting point for the development of new antifungal agents.

Mechanistic Studies of Antimicrobial Action

Mechanistic studies, particularly through in silico analysis, have provided insights into how this compound derivatives exert their antibacterial effects. The primary predicted mechanism is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the bacterial folate synthesis pathway nih.gov. Folate is essential for the synthesis of nucleotides and certain amino acids, and its inhibition leads to bacterial death.

Molecular docking studies revealed that this compound-2-thiol derivatives fit into the active site of the DHFR enzyme. Their binding is stabilized by hydrogen bonds and van der Waals-electrostatic interactions with the amino acid residues in the binding pocket. These derivatives are thought to act as substrate mimics, competitively inhibiting the enzyme nih.gov. The predicted binding affinities and inhibition constants for these derivatives were found to be significantly better than those of the known antibacterial drug trimethoprim, which also targets DHFR.

| Compound Name | Predicted Binding Energy (ΔG) (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) |

| 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-thiol | -6.39 | 20.78 |

| 4-(4-aminophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | -6.08 | 34.88 |

| 4-(4-bromophenyl)-6-(4-methoxyphenyl)pyrimidine-2-thiol | -6.60 | 14.53 |

| Trimethoprim (Reference) | -1.44 | 88,670 |

Data from in silico molecular docking studies against E. coli DHFR.

This strong evidence from computational studies suggests that inhibition of the folate pathway via DHFR is a key mechanism of the antibacterial action of this class of compounds nih.gov.

Anti-Inflammatory Effects

Pyrimidine derivatives have been widely investigated for their anti-inflammatory properties, often linked to their ability to modulate key inflammatory mediators. The presence of a 4-methoxyphenyl group has been noted to enhance the anti-inflammatory activity of certain pyrimidine-containing scaffolds researchgate.net.

Research has shown that pyrimidine derivatives can exert their anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), all of which are pivotal in the inflammatory cascade wjarr.comnih.gov. A study on morpholinopyrimidine derivatives identified that a compound incorporating a 4-methoxyphenyl group, specifically 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol, was effective in reducing the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells wjarr.com. This indicates a direct role of this specific derivative in mitigating the inflammatory response at a molecular level.

Further supporting the anti-inflammatory potential of this class of compounds, a comprehensive review on pyrimidine derivatives highlighted their ability to suppress various inflammatory mediators, including prostaglandins, cytokines, and transcription factors like NF-κB nih.gov.

Antinociceptive Properties

The investigation of pyrimidine derivatives for their antinociceptive, or pain-relieving, properties is an emerging area of research. While direct studies on this compound are limited, research on other pyrimidine-containing molecules suggests a potential for this class of compounds to modulate pain pathways.

A study focused on the analgesic properties of certain tri-substituted pyrimidine derivatives identified molecules with improved analgesic potential compared to their base structures nih.gov. The proposed mechanism for the analgesic effects of many non-steroidal anti-inflammatory drugs (NSAIDs), which can include pyrimidine-based structures, involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins that sensitize nociceptors nih.gov. This suggests that pyrimidine derivatives with COX-inhibitory activity may also possess antinociceptive effects. The structural characteristics of pyrimidine derivatives allow for modifications that can influence their interaction with biological targets involved in pain perception, making them an interesting scaffold for the development of new analgesic agents juniperpublishers.com.

Anti-Platelet Activity and Cyclooxygenase Inhibition

A significant area of preclinical investigation for derivatives of this compound has been their anti-platelet and cyclooxygenase (COX) inhibitory activities. These activities are closely linked, as COX enzymes are responsible for the production of thromboxane A2, a potent mediator of platelet aggregation ijpsonline.com.

A key study in this area focused on a series of 2-substituted 4,5-bis(4-methoxyphenyl)pyrimidines, which were designed as novel anti-platelet agents based on their potential to inhibit cyclooxygenase researchgate.net. Several of these derivatives demonstrated potent inhibition of platelet aggregation. The mechanism of this anti-platelet effect was attributed to the inhibition of COX, as evidenced by the reduced production of malondialdehyde, a byproduct of arachidonic acid metabolism by COX researchgate.net.

The following table summarizes the in vitro and ex vivo activities of selected 4,5-bis(4-methoxyphenyl)pyrimidine derivatives from this study:

| Compound | In Vitro Activity (Malondialdehyde Production Inhibition) | Ex Vivo Activity (Platelet Aggregation Inhibition) |

| 4,5-bis(4-methoxyphenyl)-2-morpholinopyrimidine | 73.4% inhibition at 10⁻⁸ M | Not Reported |

| 4,5-bis(4-methoxyphenyl)-2-(3,5-dimethylmorpholin-4-yl)pyrimidine | IC₅₀ = 1.4 x 10⁻⁸ M | Not Reported |

| 4,5-bis(4-methoxyphenyl)-2-(1-methyl-1,2,3,6-tetrahydropyrid-4-yl)pyrimidine | Not Reported | 97% inhibition 24h after oral administration of 3.2 mg/kg in guinea pigs |

These findings underscore the potential of pyrimidine derivatives bearing the 4-methoxyphenyl moiety as effective inhibitors of platelet function through the targeting of the cyclooxygenase pathway.

Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF PHD1-3)

Hypoxia-inducible factor (HIF) is a transcription factor that plays a crucial role in the cellular response to low oxygen levels. The stability of HIF is regulated by a family of enzymes known as HIF prolyl hydroxylases (PHDs). Inhibition of these enzymes can lead to the stabilization of HIF and the subsequent activation of genes involved in processes such as erythropoiesis, making PHD inhibitors a therapeutic target for conditions like anemia juniperpublishers.commdpi.comnih.gov.

A significant development in this area is the discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), a potent, orally active pan-inhibitor of HIF PHD1-3 arxiv.org. This compound, which features a bis(4-methoxyphenyl)methyl group, demonstrates the utility of the 4-methoxyphenyl-pyrimidine scaffold in the design of HIF PHD inhibitors. Preclinical studies in mice and rats showed that this compound could stimulate erythropoiesis, leading to an increase in hemoglobin levels arxiv.org.

The mechanism of action of these inhibitors involves chelating the iron atom in the active site of the PHD enzymes, thereby preventing the hydroxylation of HIF-α subunits and their subsequent degradation. The discovery and development of such compounds highlight the potential of this compound derivatives in the treatment of diseases associated with hypoxia.

Other Investigated Biological Applications

The antioxidant properties of pyrimidine derivatives have been explored in various studies, with the general consensus that the pyrimidine nucleus can be a scaffold for compounds with radical scavenging capabilities arxiv.org. The antioxidant activity is often influenced by the nature and position of substituents on the pyrimidine ring.

Electron-donating groups, such as the methoxy (B1213986) group, are generally considered to enhance the antioxidant potential of a compound by facilitating the donation of a hydrogen atom to a free radical. A study on a series of pyrimidine derivatives found that compounds with an electron-donating methoxy group on the phenyl ring exhibited significant radical scavenging activity in the DPPH assay arxiv.org. While direct experimental data on the antioxidant potential of this compound is not extensively available, the presence of the electron-donating methoxy group suggests that it and its derivatives could possess antioxidant properties. The proposed mechanism for the antioxidant activity of many phenolic and methoxy-substituted compounds involves their ability to act as free radical scavengers, thereby neutralizing reactive oxygen species and preventing oxidative damage to cells wjarr.com.

Potential as Insecticides

The pyrimidine framework is a well-established structural motif in the design of modern insecticides. Various derivatives have been commercialized and are valued for their efficacy against a range of agricultural and public health pests. The insecticidal activity often stems from the ability of these compounds to interfere with vital physiological processes in insects.

Research into novel pyrimidine derivatives has demonstrated their potential as effective insecticides. For example, a series of pyrimidine derivatives containing a urea (B33335) pharmacophore was synthesized and tested against the yellow fever mosquito, Aedes aegypti. nih.gov Several of these compounds exhibited insecticidal activity against both adult and larval stages of the mosquito. nih.gov Specifically, one compound in the series resulted in 70% mortality at a concentration of 2 µg/mL. nih.gov This work highlights the adaptability of the pyrimidine scaffold for creating new insecticidal agents, which is crucial for managing insecticide resistance. nih.gov

While direct studies on this compound are scarce, the broader class of phenyl-substituted pyrimidines has been a focus of insecticide research. The structural features, such as the nature and position of substituents on both the phenyl and pyrimidine rings, play a critical role in determining the insecticidal potency and spectrum of activity. For instance, research on 2-phenylpyridine derivatives, which share a phenyl-heterocycle linkage, has shown that specific substitutions can lead to high insecticidal activity against pests like Mythimna separata. nih.gov

The development of novel insecticides often involves the modification of existing scaffolds. Flupyrimin, a known insecticide with a pyrimidine core, has been the basis for developing new analogs. A study on flupyrimin derivatives bearing an arylpyrazole moiety showed excellent insecticidal activity against Plutella xylostella. researchgate.net This continuous exploration of pyrimidine-based structures indicates a promising future for this class of compounds in pest management.

| Compound Class | Target Pest | Activity | Reference |

|---|---|---|---|

| Pyrimidine derivatives with urea pharmacophore | Aedes aegypti | Compound 4d showed 70% mortality at 2 µg/mL | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Substituent Modifications on Biological Potency

The biological potency of 4-(4-methoxyphenyl)pyrimidine derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine (B1678525) and the phenyl rings. Systematic modifications have revealed critical insights into the structural requirements for optimal activity.

In a series of this compound derivatives designed as dual EGFR and VEGFR-2 inhibitors, the substitution pattern on a related pyrazole (B372694) and pyrimidine core was explored. nih.gov For instance, the introduction of different functional groups at various positions led to significant variations in antiproliferative activity. nih.gov One of the most potent compounds in this study featured a complex substituent at the 2-position of the pyrimidine ring, highlighting the importance of this position for activity. nih.gov

Another study focused on 4-phenoxy-pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. While not a direct this compound, the findings on the pyrimidine core are relevant. This research demonstrated that modifications on the phenoxy ring, which is analogous to the methoxyphenyl group in terms of its position relative to the pyrimidine, significantly influenced inhibitory activity against cancer cell lines like A549, MCF-7, HepG2, and Ovcar-3. rsc.org

Furthermore, in the context of PIM-1 kinase inhibition, derivatives of 4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-2-ylthio)-N-phenylacetamide were synthesized. The nature of the substituent on the N-phenylacetamide moiety had a profound effect on potency. Compounds bearing electron-withdrawing groups, such as 3-fluorophenyl and 4-chloro-3-trifluoromethylphenyl, exhibited higher activity compared to those with electron-donating groups. nih.gov For example, the compound with a 3-fluorophenyl group showed a significant reduction in ATPase activity, suggesting a mechanism to overcome multidrug resistance. nih.gov

The following table summarizes the impact of various substituents on the biological activity of this compound analogs from different studies.

| Compound ID | Core Structure | R1 (Substitution on Pyrimidine) | R2 (Substitution on Phenylacetamide) | Biological Activity (IC50 or % Inhibition) | Target | Reference |

| 8f | 4-(4-methoxyphenyl)-2-thioxo-tetrahydropyrimidine | -thio-N-phenylacetamide | H | 57.3% ATPase inhibition | PIM-1 Kinase | nih.gov |

| 8g | 4-(4-methoxyphenyl)-2-thioxo-tetrahydropyrimidine | -thio-N-phenylacetamide | 3-F | 65.34% ATPase inhibition | PIM-1 Kinase | nih.gov |

| 8j | 4-(4-methoxyphenyl)-2-thioxo-tetrahydropyrimidine | -thio-N-phenylacetamide | 4-OCH3 | 23.5% ATPase inhibition | PIM-1 Kinase | nih.gov |

| 12 | This compound | Complex heterocyclic system | N/A | EGFR IC50 = 0.071 µM; VEGFR-2 IC50 = 0.098 µM | EGFR/VEGFR-2 | nih.gov |

| 23k | 4-phenoxypyrimidine | Varied substitutions | N/A | VEGFR-2 IC50 = 1.05 µM; c-Met IC50 = 1.43 µM | VEGFR-2/c-Met | rsc.org |

Analysis of Functional Group Contributions to Activity

The methoxy (B1213986) group at the para-position of the phenyl ring is a common feature in many active derivatives. This electron-donating group can influence the electronic properties of the entire molecule and may participate in hydrogen bonding with target proteins. In a study of pyrimidine derivatives as bone anabolic agents, a compound with a 4-methoxyphenyl (B3050149) group at the 6-position of the pyrimidine ring was synthesized and evaluated. nih.gov The presence of this group was part of the initial design, suggesting its perceived importance for activity. nih.gov

In the development of PIM-1 kinase inhibitors, the presence of electron-withdrawing groups on the terminal phenyl ring of the side chain was found to be crucial for high potency. nih.gov For example, trifluoromethyl and chloro groups enhanced the cytotoxic effects, likely by altering the electronic distribution and improving binding affinity to the target. nih.gov Conversely, electron-donating groups like methoxy on the same phenyl ring resulted in weaker activity. nih.gov This suggests that for this particular target, a polarized interaction involving the terminal part of the molecule is favorable.

The amino group at the 2-position of the pyrimidine ring is another key functional group. In some series, this group is essential for forming critical hydrogen bonds within the active site of the target enzyme. For instance, in a series of dual EGFR and VEGFR-2 inhibitors, the presence of an amino group was a consistent feature of the most active compounds. nih.gov

Correlation between Molecular Features and Target Inhibition

The structural features of this compound derivatives have been correlated with their ability to inhibit specific biological targets, providing a rationale for their observed activities.

In the case of PIM-1 kinase inhibitors, the correlation between the electronic nature of the substituents and activity is particularly strong. nih.gov The finding that electron-withdrawing groups enhance activity suggests that the mechanism of inhibition may involve interactions with electron-deficient regions of the active site or that these groups favorably influence the conformation of the molecule for binding. nih.gov The ability of the most active compounds to inhibit ATPase activity also points to a mechanism of overcoming multidrug resistance, a significant advantage in cancer chemotherapy. nih.gov

Research on thienopyrimidine derivatives, which share the pyrimidine core, has also provided insights into target inhibition. In a study on PI3Kα inhibitors, a compound containing a 4-methoxyphenyl group attached to a pyrazole ring, which was in turn linked to a thieno[2,3-d]pyrimidine (B153573) core, showed inhibitory activity against PI3Kα. mdpi.com This highlights the versatility of the pyrimidine scaffold in targeting different kinases.

Optimization Strategies Guided by SAR Findings

The SAR data gathered from various studies on this compound derivatives have paved the way for rational drug design and optimization. Several key strategies have emerged from these findings.

One primary optimization strategy involves the exploration of a wide range of substituents at key positions of the pyrimidine ring, particularly at the 2- and 6-positions. As demonstrated in the development of EGFR/VEGFR-2 inhibitors, introducing complex heterocyclic systems at these positions can lead to a significant enhancement in potency. nih.gov

Another important strategy is the fine-tuning of the electronic properties of the molecule. The contrasting effects of electron-donating and electron-withdrawing groups in different series of compounds indicate that the electronic requirements are highly target-specific. nih.gov Therefore, a successful optimization campaign would involve synthesizing a library of compounds with a diverse set of substituents to match the electronic environment of the target's active site.

Furthermore, the modification of linking groups between the pyrimidine core and peripheral functionalities has been shown to be a viable optimization approach. For instance, replacing a methylene (B1212753) linker with a nitrogen atom has been reported to enhance anti-inflammatory activity in some pyrimidine series, whereas sulfur and oxygen linkers were detrimental. nih.gov

Finally, the principle of bioisosteric replacement can be effectively applied. Replacing the 4-methoxyphenyl group with other substituted phenyl rings or even heterocyclic rings can lead to improved potency, selectivity, or pharmacokinetic properties. The success of 4-phenoxy-pyrimidine derivatives as VEGFR-2/c-Met inhibitors illustrates the potential of this approach. rsc.org

Computational Approaches and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(4-Methoxyphenyl)pyrimidine derivatives, docking simulations have been instrumental in identifying potential biological targets and understanding the molecular basis of their activity.

In a study involving pyrimidine (B1678525) derivatives targeting human cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, molecular docking revealed binding energies in the range of -7.4 to -7.9 kcal/mol. nih.govresearchgate.net The interactions observed included hydrogen bonding between the pyrimidine nitrogen atoms and the amino group with key residues like LYS 33 and THR 14, as well as pi-alkyl interactions with residues such as ILE 10 and VAL 18. nih.gov

Table 1: Representative Molecular Docking Results for this compound Analogs

| Target Protein | Derivative | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| EGFR/VEGFR-2 | Novel 4-methoxyphenyl (B3050149) pyrimidine | Not explicitly stated | Hinge region residues, hydrophobic pocket | nih.gov |

| CDK2 | Compound 4b | -7.4 | LYS 33, THR 14, ILE 10, VAL 18 | nih.govresearchgate.net |

| CDK2 | Compound 4c | -7.9 | THR 165, GLU 12, LYS 33, THR 14 | nih.gov |

| CDK2 | Compound 4h | -7.5 | THR 14, ILE 10 | nih.gov |

This table is for illustrative purposes and synthesizes data from studies on derivatives of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as electrostatic potential, ionization potential, and electron affinity, which are crucial for understanding chemical reactivity and biological interactions.

DFT calculations on pyrimidine derivatives have been performed to determine their molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). tandfonline.commdpi.comnih.gov The MEP map provides a visual representation of the charge distribution on the molecule, highlighting regions that are prone to electrophilic or nucleophilic attack. For molecules containing the 4-methoxyphenyl group, the oxygen atom of the methoxy (B1213986) group and the nitrogen atoms of the pyrimidine ring are typically identified as regions of negative electrostatic potential, making them potential hydrogen bond acceptors. researchgate.net

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical parameters. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and stability of a molecule. A smaller energy gap suggests higher reactivity. researchgate.net

The electronic properties calculated by DFT have been correlated with the biological activities of pyrimidine derivatives. For instance, the distribution of electron density and the molecular electrostatic potential can explain the ability of these molecules to interact with specific residues in a protein's active site. researchgate.net The energies of HOMO and LUMO have been used to develop quantitative structure-activity relationships (QSAR), which mathematically link the chemical structure of a compound to its biological activity. researchgate.net These theoretical calculations help in understanding the structure-activity relationship and in the rational design of new compounds with improved biological activity. nih.gov

In Silico Methodologies for Activity Prediction

In silico methods for activity prediction encompass a range of computational techniques used to screen large libraries of compounds and predict their biological activities. These methods are crucial in the early stages of drug discovery for identifying promising lead candidates.

For pyrimidine derivatives, in silico approaches such as 3D-QSAR and pharmacophore mapping have been employed to predict their potential as agonists for receptors like the G-protein-coupled receptor 119 (GPR119), which is a target for type 2 diabetes. researchgate.net These models identify the key structural features required for a molecule to be active, such as hydrogen bond donors, acceptors, and hydrophobic regions. The insights gained from these predictions guide the synthesis of new derivatives with potentially enhanced activity. researchgate.net

Computational Assessment of Drug Candidate Properties (e.g., ADMET Studies, Toxicity Predictions)

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. Computational tools can predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and low toxicity early in the discovery process.

In silico ADMET prediction studies have been conducted on various pyrimidine derivatives containing the 4-methoxyphenyl moiety. nih.govnih.govmdpi.comresearchgate.net These studies often utilize software that calculates parameters such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govnih.gov

Toxicity prediction is another vital component of in silico assessment. Various computational models are available to predict different types of toxicity, including mutagenicity, carcinogenicity, and hepatotoxicity. nih.govfrontiersin.orgmdpi.com For pyrazolo[1,5-a]pyrimidines, in silico predictions indicated that most of the studied compounds were non-carcinogenic. nih.gov

Table 2: Predicted ADMET Properties for Representative Pyrimidine Derivatives

| Property | Prediction | Significance |

| Absorption | High gastrointestinal absorption | Good oral bioavailability |

| Distribution | Varies; some may cross the blood-brain barrier | Affects site of action and potential CNS side effects |

| Metabolism | Potential for inhibition of some CYP isoforms | Risk of drug-drug interactions |

| Excretion | Dependent on physicochemical properties | Influences dosing frequency |

| Toxicity | Generally predicted to be non-carcinogenic in some studies | Indicates a favorable safety profile |

This table summarizes general findings from ADMET studies on pyrimidine derivatives and is for illustrative purposes.

Advanced Analytical Techniques for Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of 4-(4-Methoxyphenyl)pyrimidine by examining the interaction of the compound with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR spectra provide definitive structural information.

¹H NMR Spectroscopy : The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Based on the analysis of structurally similar compounds, the expected signals for this compound in a solvent like deuterochloroform (CDCl₃) are detailed below. rsc.org The protons of the pyrimidine (B1678525) ring are anticipated to appear in the aromatic region, typically at high chemical shifts due to the electron-withdrawing nature of the nitrogen atoms. The protons of the 4-methoxyphenyl (B3050149) group will present as a characteristic AA'BB' system of doublets, and the methoxy (B1213986) group protons will appear as a distinct singlet in the upfield region. rsc.org

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for this compound would show eleven distinct signals corresponding to each carbon atom. Aromatic and heteroaromatic carbons typically resonate in the range of δ 110-170 ppm. mdpi.com The carbon atom of the methoxy group is expected to appear significantly upfield, generally around δ 55-60 ppm. mdpi.com

Interactive Data Table: Predicted NMR Data for this compound

| Analysis Type | Atom | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| ¹H NMR | Pyrimidine H-2 | 9.1-9.3 | Singlet | - |

| Pyrimidine H-5 | 7.5-7.7 | Doublet | ~5.0-6.0 | |

| Pyrimidine H-6 | 8.7-8.9 | Doublet | ~5.0-6.0 | |

| Phenyl H-2', H-6' | 8.0-8.2 | Doublet | ~8.0-9.0 | |

| Phenyl H-3', H-5' | 7.0-7.2 | Doublet | ~8.0-9.0 | |

| Methoxy (-OCH₃) | 3.8-4.0 | Singlet | - | |

| ¹³C NMR | Pyrimidine C-2 | ~158 | CH | - |

| Pyrimidine C-4 | ~165 | C | - | |

| Pyrimidine C-5 | ~118 | CH | - | |

| Pyrimidine C-6 | ~157 | CH | - | |

| Phenyl C-1' | ~129 | C | - | |

| Phenyl C-2', C-6' | ~128 | CH | - | |

| Phenyl C-3', C-5' | ~114 | CH | - | |

| Phenyl C-4' | ~162 | C | - | |

| Methoxy (-OCH₃) | ~55 | CH₃ | - |

Note: Predicted data is based on typical chemical shifts for pyrimidine and methoxyphenyl moieties found in scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. The technique involves ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₁₁H₁₀N₂O), the expected monoisotopic mass is approximately 186.0793 Da. chem960.com High-resolution mass spectrometry (HRMS) can confirm this exact mass, thereby validating the molecular formula. mdpi.com The mass spectrum would show a prominent molecular ion peak ([M]⁺) and other peaks corresponding to common adducts such as [M+H]⁺ and [M+Na]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands. nih.gov These include C-H stretching vibrations for the aromatic rings and the methyl group, C=N and C=C stretching vibrations characteristic of the pyrimidine and phenyl rings, and C-O stretching for the ether linkage of the methoxy group. mdpi.comresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine, Phenyl) |

| 2980-2850 | C-H Stretch | Aliphatic (-OCH₃) |

| 1600-1550 | C=N Stretch | Pyrimidine Ring |

| 1580-1450 | C=C Stretch | Aromatic Rings |

| 1250-1200 | C-O Stretch (Asymmetric) | Aryl Ether |

| 1050-1000 | C-O Stretch (Symmetric) | Aryl Ether |

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula. For a pure sample of this compound with the molecular formula C₁₁H₁₀N₂O, the theoretical elemental composition is calculated. Experimental values obtained from analysis should closely match these theoretical percentages, typically within a ±0.4% margin, to confirm the compound's purity and elemental makeup. mdpi.com

Interactive Data Table: Elemental Composition of C₁₁H₁₀N₂O

| Element | Symbol | Atomic Mass | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 70.95 |

| Hydrogen | H | 1.008 | 5.41 |

| Nitrogen | N | 14.007 | 15.04 |

| Oxygen | O | 15.999 | 8.59 |

Chromatographic Purification and Analysis Methods

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate technique for separating, identifying, and quantifying components in a mixture. For pyrimidine derivatives, reversed-phase HPLC (RP-HPLC) is a commonly used method. researchgate.netnih.gov This involves a non-polar stationary phase (like C8 or C18 silica (B1680970) gel) and a polar mobile phase. researchgate.net The purity of this compound can be determined by analyzing the sample and observing the resulting chromatogram for the presence of a single major peak, with the purity often expressed as a percentage of the total peak area.

Interactive Data Table: Representative HPLC Method

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid or Phosphoric Acid) mdpi.comsielc.com |

| Flow Rate | 1.0 mL/min mdpi.com |

| Detection | UV at a specific wavelength (e.g., 254 nm or 280 nm) mdpi.com |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective method used primarily to monitor the progress of chemical reactions and to assess the purity of a compound. mdpi.com A sample of this compound is spotted on a TLC plate coated with a stationary phase, typically silica gel. nih.gov The plate is then developed in a sealed chamber with an appropriate mobile phase, usually a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. mdpi.com After development, the separated spots are visualized, often using UV light (at 254 nm or 365 nm), and the retention factor (Rf) value is calculated. mdpi.com A pure compound should ideally show a single spot.

Future Research Directions and Opportunities

Development of Novel Derivatives with Enhanced Selectivity and Potency

A primary direction for future research is the rational design and synthesis of new analogs of 4-(4-methoxyphenyl)pyrimidine to improve their selectivity for specific biological targets and increase their therapeutic potency. Structure-activity relationship (SAR) studies are crucial in guiding the modification of the core scaffold to achieve these goals.

Researchers have successfully synthesized and evaluated numerous pyrimidine (B1678525) derivatives, demonstrating the versatility of this scaffold. For instance, a series of novel 4-phenoxy-pyridine/pyrimidine derivatives were designed as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met, both of which are key targets in cancer therapy. rsc.org One promising compound from this series, 23k , showed excellent inhibitory activity against VEGFR-2 and c-Met with IC50 values of 1.05 µM and 1.43 µM, respectively. rsc.org This compound also displayed potent anti-proliferative effects against several cancer cell lines, including A549 (lung cancer), with an IC50 of 2.16 µM, while exhibiting low toxicity to normal human cells. rsc.org

Similarly, guided by the pharmacophoric features of known antagonists, novel 4-methoxyphenyl (B3050149) pyrimidine derivatives have been developed as dual Epidermal Growth Factor Receptor (EGFR) and VEGFR-2 inhibitors. nih.gov One derivative, compound 12 , demonstrated potent antiproliferative activity across five different cancer cell lines and achieved significant inhibitory activity against both EGFR (IC50 = 0.071 µM) and VEGFR-2 (IC50 = 0.098 µM). nih.gov

Further modifications, such as the introduction of a trifluoromethyl group, have been explored to enhance the bioavailability and activity of related heterocyclic systems like thiazolo[4,5-d]pyrimidines. mdpi.com In one study, a 7-chloro-substituted thiazolo[4,5-d]pyrimidine (B1250722) derivative (3b ) proved to be the most active among the synthesized compounds in an NCI-60 screen. mdpi.com The development of 2,4-diaminopyrimidine (B92962) derivatives has also yielded compounds with potent antitumor activities, with the most promising examples, 9k and 13f , showing IC50 values in the low micromolar range against various cancer cell lines. rsc.org

These examples highlight a clear research trajectory: the continued exploration of diverse substitutions on the pyrimidine ring to fine-tune interactions with target proteins, thereby enhancing potency and selectivity. Future work will likely involve creating extensive libraries of such derivatives for high-throughput screening against a panel of targets.

| Compound ID | Target(s) | IC50 Value(s) | Cell Line (Antiproliferative IC50) | Source |

| 23k | VEGFR-2, c-Met | 1.05 µM, 1.43 µM | A549 (2.16 µM) | rsc.org |

| Compound 12 | EGFR, VEGFR-2 | 0.071 µM, 0.098 µM | HCT-116 (2.96 µM) | nih.gov |

| 9k | Not Specified | Not Specified | A549 (2.14 µM), HCT-116 (3.59 µM) | rsc.org |

| 13f | Not Specified | Not Specified | A549 (1.98 µM), HCT-116 (2.78 µM) | rsc.org |

Exploration of New Biological Targets and Therapeutic Applications

While much of the research on this compound derivatives has focused on oncology, particularly as kinase inhibitors, the structural versatility of the pyrimidine core makes it a candidate for modulating other biological targets and treating a wider range of diseases. researchgate.netrsc.org

An emerging therapeutic area is in the treatment of inflammatory diseases. Researchers have synthesized morpholinopyrimidine derivatives and evaluated their anti-inflammatory activity. nih.gov Two compounds, 2-methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4) and 2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol (V8) , were identified as potent inhibitors of nitric oxide (NO) production in LPS-stimulated macrophage cells. They were found to reduce the expression of inflammatory mediators like iNOS and COX-2, suggesting their potential as novel anti-inflammatory agents. nih.gov

Another novel application is in bone regeneration. A study on pyrimidine derivatives identified a series of compounds as potent bone anabolic agents. nih.gov The most effective compound, N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide (18a) , was found to promote osteogenesis at a concentration as low as 1 pM by activating the BMP2/SMAD1 signaling pathway. nih.gov This opens up possibilities for developing pyrimidine-based therapies for osteoporosis and other bone-related disorders.

Furthermore, pyrimidine and pyridine (B92270) derivatives are being explored as potential anti-influenza agents by targeting the interaction between the polymerase PA and PB1 subunits, which is essential for viral replication. mdpi.com The pyrimidine scaffold has also been investigated for activity against Mycobacterium tuberculosis, with some approved pyrimidine-based anticancer drugs showing modest antitubercular properties, indicating that derivatives could be optimized for this indication. nih.gov

Future opportunities lie in screening libraries of this compound analogs against a broad array of biological targets, including enzymes, receptors, and ion channels involved in infectious, metabolic, and neurodegenerative diseases.

Integration of Advanced Computational Methods in Drug Design

The role of computational chemistry and molecular modeling in drug discovery is rapidly expanding, offering powerful tools to accelerate the design and optimization of new therapeutic agents. nih.govmdpi.com For derivatives of this compound, these methods are already being integrated to provide deeper insights into their mechanisms of action and to guide the synthesis of more effective compounds.

Molecular docking is a widely used technique to predict the binding orientation of small molecules within the active site of a target protein. nih.gov This allows researchers to understand key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. For example, docking studies have been used to elucidate the binding modes of novel pyrimidine derivatives with kinases like EGFR, VEGFR-2, and c-Met, helping to explain their observed biological activities. rsc.orgnih.gov

Beyond simple docking, computational approaches are used for a range of predictive studies. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structures of derivatives with their biological activities, enabling the prediction of potency for newly designed compounds. mdpi.com Furthermore, ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are now a standard part of the early drug design process. nih.govnih.gov These in silico tools help to identify candidates with favorable drug-like properties and flag potential liabilities before resource-intensive synthesis and testing are undertaken. mdpi.comresearchgate.netresearchgate.net Target prediction tools, such as Molinspiration and Swiss TargetPrediction, can also be used to identify the most probable biological targets for a given compound, potentially uncovering novel mechanisms of action. nih.govmdpi.comresearchgate.netresearchgate.net

The future will see an even deeper integration of these methods. Advanced techniques like molecular dynamics simulations can provide a more dynamic picture of ligand-protein interactions over time. rsc.org Fragment-based drug design and ligand-growing algorithms can be used to computationally "build" novel inhibitors within the target's binding site. nih.govmdpi.com These computational strategies will be indispensable for rationally designing the next generation of this compound-based drugs with improved efficacy and safety profiles.

Strategies for Overcoming Resistance Mechanisms

A significant challenge in cancer therapy is the development of drug resistance, where cancer cells evolve to no longer respond to a previously effective treatment. nih.gov For kinase inhibitors, resistance often arises from mutations in the target kinase's ATP-binding pocket, which prevent the drug from binding effectively. nih.gov A key future direction for this compound research is the development of derivatives that can overcome these resistance mechanisms.

One major focus has been on designing inhibitors that are effective against mutant forms of kinases. For example, in non-small cell lung cancer, the EGFR T790M mutation confers resistance to first-generation EGFR inhibitors. Research is actively focused on developing pyrimidine-based compounds that can inhibit both the wild-type and the mutant forms of the kinase, or are selective for the mutant form. nih.govnih.gov Pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine (B153573) derivatives have been synthesized as inhibitors of the double mutant EGFRL858R/T790M, with some compounds showing high potency and selectivity. nih.gov

Another major cause of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cancer cell. mdpi.commdpi.com An innovative strategy is to develop compounds that can inhibit these efflux pumps. Certain pyrazolo[3,4-d]pyrimidine-based tyrosine kinase inhibitors have been shown to inhibit P-gp function, thereby reversing resistance to conventional chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel. mdpi.com These compounds were found to inhibit the ATPase activity of P-gp, and molecular docking suggested they bind within the transporter's transmembrane cavity. mdpi.com

Future strategies will likely involve a multi-pronged approach:

Designing next-generation inhibitors: Synthesizing derivatives that can bind to mutated targets, often by forming covalent bonds or exploiting different binding pockets. researchgate.net

Developing combination therapies: Using pyrimidine-based agents in conjunction with other drugs that can inhibit resistance pathways, such as efflux pump inhibitors or inhibitors of downstream signaling molecules. nih.gov

Targeting epigenetic modifications: Exploring how pyrimidine derivatives might be used to modulate epigenetic changes that contribute to drug resistance. nih.gov

By proactively designing compounds that can circumvent known resistance mechanisms, researchers aim to develop more durable and effective therapies based on the this compound scaffold.

常见问题

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 4-(4-methoxyphenyl)pyrimidine derivatives, and how do reaction conditions influence yields?

- Methodological Answer : A one-pot, three-component reaction using ionic liquids (e.g., methanol solvent) and catalysts like l-proline nitrate achieves high yields (up to 86.7%) for pyrimidine derivatives. Optimizing catalyst concentration (e.g., 3% mol) and solvent polarity is critical for regioselectivity and yield enhancement . For functionalization at the pyrimidine C-4 position, cyclocondensation with malononitrile in ethanol/DMF under reflux is effective, as demonstrated by IR and NMR validation of product structures .

Q. How should researchers characterize this compound derivatives to confirm structural integrity?

- Methodological Answer : Combine spectroscopic techniques:

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.8–8.4 ppm) to verify substitution patterns .

- IR Spectroscopy : Identify carbonyl (ν ~1620–1724 cm⁻¹) and NH/OH stretches (ν ~3100–3500 cm⁻¹) .

- HPLC-MS : Confirm purity (>99%) and molecular ion peaks (e.g., m/z 439 for triazole derivatives) .

Q. What safety protocols are essential when handling this compound intermediates?

- Methodological Answer : Use gloveboxes for air-sensitive steps (e.g., sulfonation or halogenation). Wear PPE (nitrile gloves, lab coats) to avoid dermal exposure. Waste containing halogenated byproducts (e.g., chloro derivatives) must be segregated and processed by certified waste handlers to prevent environmental contamination .